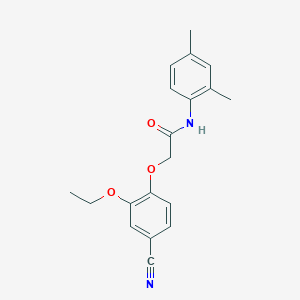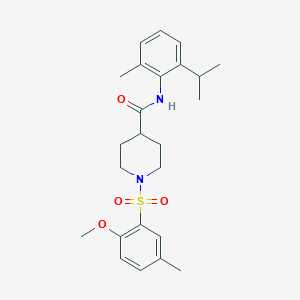![molecular formula C19H17N3O2 B4244565 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4244565.png)
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
描述
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core structure, which is fused with an indole moiety. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with a quinazolinone precursor under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid (AcOH)
Reduction: H2, Pd/C, ethanol (EtOH)
Substitution: NaH, LDA, tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced indole derivatives, and substituted quinazolinone or indole compounds .
科学研究应用
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities .
相似化合物的比较
Similar Compounds
- 2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone
- 3-ethyl-4(3H)-quinazolinone
- 2-[(2-oxo-1H-indol-3-yl)methyl]-4(3H)-quinazolinone
Uniqueness
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and quinazolinone moieties contributes to its diverse range of applications in scientific research .
属性
IUPAC Name |
3-ethyl-2-[(2-oxo-1,3-dihydroindol-3-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-22-17(20-16-10-6-4-8-13(16)19(22)24)11-14-12-7-3-5-9-15(12)21-18(14)23/h3-10,14H,2,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBBWJXRDSFYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B4244504.png)
![4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4244511.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4244517.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4244521.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2H-CHROMENE-6-SULFONAMIDE](/img/structure/B4244539.png)



![6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one](/img/structure/B4244560.png)

![1-[2-(4-Bromophenoxy)ethyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B4244581.png)
![5,6-Dichloro-2-[2-(2,6-dimethylpiperidino)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4244588.png)
